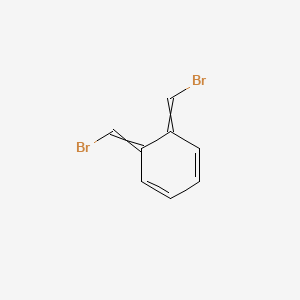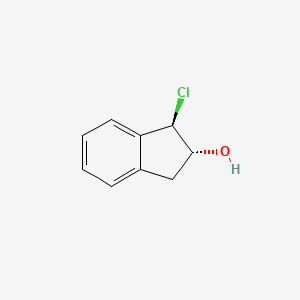
5,6-Bis(bromomethylidene)cyclohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(bromomethylidene)cyclohexa-1,3-diene is a chemical compound known for its unique structure and reactivity. It is a derivative of cyclohexa-1,3-diene, where the hydrogen atoms at positions 5 and 6 are replaced by bromomethylidene groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(bromomethylidene)cyclohexa-1,3-diene typically involves the bromination of cyclohexa-1,3-diene. One common method is the reaction of cyclohexa-1,3-diene with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5 and 6 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis(bromomethylidene)cyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, such as hydrogen halides, to form addition products.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles, leading to the formation of new compounds.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming polycyclic structures
Common Reagents and Conditions
Electrophilic Addition: Hydrogen halides (e.g., HBr) under mild conditions.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cycloaddition: Dienes or dienophiles under thermal or photochemical conditions.
Major Products
Electrophilic Addition: Formation of 1,2- and 1,4-addition products.
Nucleophilic Substitution: Formation of substituted cyclohexadiene derivatives.
Cycloaddition: Formation of polycyclic compounds, such as benzo[b]biphenylene.
Applications De Recherche Scientifique
5,6-Bis(bromomethylidene)cyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polycyclic aromatic compounds.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 5,6-Bis(bromomethylidene)cyclohexa-1,3-diene involves its reactivity towards electrophiles and nucleophiles. The bromomethylidene groups at positions 5 and 6 make the compound highly reactive, allowing it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-1,3-diene: The parent compound, which lacks the bromomethylidene groups.
1,4-Cyclohexadiene: An isomer with double bonds at different positions.
1,2-Dibromocyclohexane: A related compound with bromine atoms at different positions
Uniqueness
5,6-Bis(bromomethylidene)cyclohexa-1,3-diene is unique due to the presence of bromomethylidene groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
60578-46-3 |
|---|---|
Formule moléculaire |
C8H6Br2 |
Poids moléculaire |
261.94 g/mol |
Nom IUPAC |
5,6-bis(bromomethylidene)cyclohexa-1,3-diene |
InChI |
InChI=1S/C8H6Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H |
Clé InChI |
GSQFJPHKOAEBOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CBr)C(=CBr)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)




![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)





